2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazolinone core fused with a furan ring and a piperidine carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate typically involves multi-step organic reactions. The process begins with the formation of the quinazolinone core, followed by the introduction of the furan ring and the piperidine carbodithioate group. Common reagents used in these reactions include furan-2-carboxylic acid, piperidine, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine carbodithioate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the quinazolinone core can produce tetrahydroquinazoline derivatives .
Scientific Research Applications
2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring and quinazolinone core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: This compound shares a similar furan ring structure but differs in its triazine core.
2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: Another furan-containing compound with different functional groups and biological activities.
Uniqueness
The uniqueness of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate lies in its combination of a quinazolinone core, furan ring, and piperidine carbodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H22N4O3S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[2-[[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]amino]-2-oxoethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C20H22N4O3S2/c25-16-10-13(17-5-4-8-27-17)9-15-14(16)11-21-19(22-15)23-18(26)12-29-20(28)24-6-2-1-3-7-24/h4-5,8,11,13H,1-3,6-7,9-10,12H2,(H,21,22,23,26) |
InChI Key |
LMLVCXMPQDNAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.